thionyl chloride physical and chemical properties
thionyl chloride physical and chemical properties
An In-depth Technical Guide to the Core Physical and Chemical Properties of Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Thionyl chloride (SOCl₂) is a highly reactive inorganic compound and a cornerstone reagent in modern organic synthesis.[1][2] Its utility as a potent chlorinating agent is widely recognized, particularly for the conversion of alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of thionyl chloride, detailed experimental protocols for its key reactions, and visualizations of its reaction mechanisms to support researchers in its safe and effective application.
Physical Properties of Thionyl Chloride
Thionyl chloride is a colorless to pale yellow, fuming liquid at room temperature with a pungent, suffocating odor.[4][5] Its physical characteristics are critical for its handling, storage, and use in experimental setups. Aged samples may develop a yellow hue due to the slow decomposition and formation of impurities like disulfur dichloride.[6]
Table 1: Physical Properties of Thionyl Chloride
| Property | Value |
| Molecular Formula | SOCl₂ |
| Molar Mass | 118.97 g/mol [4][6] |
| Appearance | Colorless to yellow fuming liquid[4][5] |
| Odor | Pungent and unpleasant[6] |
| Density | 1.638 g/cm³ (liquid)[6] |
| Melting Point | -104.5 °C (-156.1 °F; 168.7 K)[6] |
| Boiling Point | 74.6 °C (166.3 °F; 347.8 K)[6] |
| Solubility in Water | Reacts violently[6][7][8] |
| Solubility in other solvents | Soluble in most aprotic solvents like toluene, chloroform, and diethyl ether[6][8] |
| Vapor Pressure | 15.7 kPa at 25 °C[6] |
| Refractive Index (n_D) | 1.517 at 20 °C[5][6] |
| Viscosity | 0.6 cP[6] |
| Molecular Shape | Pyramidal[2] |
Chemical Properties and Reactivity
Thionyl chloride's high reactivity is central to its utility in chemical synthesis. It is a strong electrophile and readily reacts with nucleophiles.
Reaction with Water and Alcohols
A defining characteristic of thionyl chloride is its violent, exothermic reaction with water, which produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][6][8]
Chemical Equation: SOCl₂ + H₂O → SO₂ + 2HCl[1]
This reactivity necessitates that all reactions involving thionyl chloride be conducted under anhydrous conditions. Similarly, it reacts with alcohols to form alkyl chlorides.[6] This reaction is a cornerstone of organic synthesis for converting alcohols into more reactive alkyl halides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.[6]
Conversion of Carboxylic Acids to Acyl Chlorides
Thionyl chloride is the reagent of choice for converting carboxylic acids to acyl chlorides.[2][8] The byproducts of this reaction, SO₂ and HCl, are gases, which simplifies the purification of the resulting acyl chloride.[2][9]
Chemical Equation: SOCl₂ + RCO₂H → RC(O)Cl + SO₂ + HCl[8]
Reactions with Other Functional Groups
-
Amides : Primary amides react with thionyl chloride to form imidoyl chlorides, while secondary amides yield chloroiminium ions.[6]
-
Sulfinic and Sulfonic Acids : Thionyl chloride converts sulfinic acids to sulfinyl chlorides and sulfonic acids to sulfonyl chlorides.[6]
Stability and Decomposition
Thionyl chloride has a long shelf life but can slowly decompose, especially when exposed to light or heat, turning yellow due to the formation of disulfur dichloride (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂).[6] Decomposition begins to occur just above its boiling point and is more significant at 140°C.[4][5] Purification of aged samples can be achieved by distillation under reduced pressure.[6]
Reaction Mechanisms
The conversion of alcohols and carboxylic acids using thionyl chloride proceeds through distinct mechanistic pathways.
Reaction of Alcohols with Thionyl Chloride
The reaction of an alcohol with thionyl chloride begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride to form an alkyl chlorosulfite intermediate.[1] The fate of this intermediate determines the stereochemistry of the product.
-
Sₙi (Internal Nucleophilic Substitution) Mechanism : In the absence of a base, the reaction often proceeds with retention of stereochemistry. The chloride from the chlorosulfite intermediate attacks the carbon from the same face as the leaving group.[1][6]
-
Sₙ2 (Bimolecular Nucleophilic Substitution) Mechanism : In the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway, resulting in an inversion of stereochemistry.[10] Pyridine reacts with the intermediate, and a free chloride ion then attacks the carbon from the backside.[10]
Caption: SNi vs. SN2 pathways for alcohol chlorination.
Reaction of Carboxylic Acids with Thionyl Chloride
The conversion of carboxylic acids to acyl chlorides involves a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the thionyl chloride to form a reactive intermediate, which then eliminates SO₂ and HCl to yield the acyl chloride.[9]
Caption: Mechanism for acyl chloride formation.
Experimental Protocols
Detailed and cautious experimental procedures are paramount when working with thionyl chloride due to its hazardous nature.
General Protocol for the Synthesis of an Alkyl Chloride from an Alcohol
This protocol is a general example for the chlorination of a primary alcohol.
-
Setup : A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The top of the condenser should be fitted with a drying tube containing a drying agent (e.g., calcium chloride) to protect the reaction from atmospheric moisture.[1]
-
Reagents : The alcohol is charged into the flask along with a suitable anhydrous solvent (e.g., diethyl ether or toluene).[1]
-
Cooling : The stirred solution is cooled in an ice-water bath to 0 °C.[1]
-
Addition of Thionyl Chloride : Thionyl chloride (typically 1.1 equivalents) is added dropwise to the cooled solution via the dropping funnel. The internal temperature should be maintained below 10 °C during the addition.[1]
-
Reaction : After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup : The reaction mixture is cooled again in an ice bath, and excess thionyl chloride is quenched by the slow, careful addition of cold water. The organic layer is then separated and washed sequentially with a dilute acid solution (if a base like pyridine was used), water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]
-
Purification : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude alkyl chloride, which can be further purified by distillation.
Caption: Workflow for alkyl chloride synthesis.
Safety and Handling
Thionyl chloride is toxic, corrosive, and a lachrymator.[2][4][7] It is imperative to handle it with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Inhalation : Inhalation can cause severe damage to the respiratory tract and may lead to pulmonary edema.[1][6]
-
Skin and Eye Contact : It causes severe skin burns and eye damage.[11][13]
-
Reactivity : It reacts violently with water and can also react explosively with certain organic compounds like dimethyl sulfoxide (DMSO).[1][7]
-
Storage : Store in a cool, dry, well-ventilated area away from water and incompatible substances.[12][13] Containers should be kept tightly closed.[13]
-
Disposal : Excess thionyl chloride must be neutralized carefully, for instance, by slowly adding it to an alkaline solution or slurry.[8] All disposal must be in accordance with local regulations.[13]
Thionyl chloride is also listed as a Schedule 3 substance under the Chemical Weapons Convention due to its potential use in the production of chemical weapons.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Thionyl_chloride [chemeurope.com]
- 3. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]
- 4. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. westliberty.edu [westliberty.edu]
